molecular formula C7H8Br2N2 B1313095 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 156817-73-1

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

カタログ番号: B1313095
CAS番号: 156817-73-1
分子量: 279.96 g/mol
InChIキー: UVSGSHSBMKNXLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Classification Within Imidazopyridine Derivatives

This compound belongs to the imidazo[1,2-a]pyridine subfamily, which represents one of the most extensively studied and pharmaceutically relevant categories within the broader imidazopyridine classification system. The imidazo[1,2-a]pyridine framework consists of a nitrogen-bridgehead fused heterocyclic system where the imidazole nitrogen at position 1 forms a bridge with the pyridine ring, creating a unique geometric arrangement that significantly influences the compound's chemical and biological properties.

Within the structural hierarchy of imidazopyridines, the compound under investigation represents a specialized derivative featuring both halogen substitution and partial ring saturation. The imidazopyridine family encompasses multiple structural variants, including imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines, each distinguished by different fusion patterns and nitrogen positioning. The [1,2-a] designation specifically indicates that the imidazole ring is fused to the pyridine ring between positions 1 and 2 of the imidazole and positions a and 2 of the pyridine, creating the characteristic bridgehead nitrogen configuration.

The incorporation of bromine atoms at positions 2 and 3 of the imidazole ring creates significant electronic and steric effects that distinguish this compound from unsubstituted variants. Bromine atoms, as relatively large and electronegative substituents, influence both the molecular geometry and the electronic distribution within the heterocyclic system. Research has shown that such halogen substitutions can dramatically affect the compound's reactivity patterns, particularly in cross-coupling reactions and nucleophilic substitution processes.

The tetrahydro modification of the pyridine ring further differentiates this compound within the imidazopyridine classification. While many imidazopyridine derivatives maintain full aromaticity in both ring systems, the partial saturation of the pyridine ring in tetrahydroimidazopyridines introduces conformational flexibility and alters the overall electronic character of the molecule. This structural feature creates opportunities for unique three-dimensional arrangements and influences the compound's potential interactions with biological targets and other chemical species.

Structural Feature Characteristic Impact on Properties
Imidazo[1,2-a] fusion Bridgehead nitrogen connectivity Enhanced stability and unique reactivity
Dibromo substitution Halogen atoms at positions 2,3 Increased molecular weight, altered electronics
Tetrahydro modification Partial pyridine saturation Reduced aromaticity, increased flexibility
Molecular formula C₇H₈Br₂N₂ Specific atom composition Defines exact mass and stoichiometry

Historical Development of Tetrahydroimidazopyridine Chemistry

The historical development of tetrahydroimidazopyridine chemistry represents a significant chapter in the broader evolution of heterocyclic organic chemistry, with particular emphasis on the systematic exploration of nitrogen-containing fused ring systems. The foundational understanding of imidazopyridine chemistry emerged from early investigations into bicyclic heterocycles during the mid-twentieth century, when researchers began to recognize the unique properties and potential applications of these nitrogen-bridgehead systems.

The initial synthetic approaches to tetrahydroimidazopyridines developed from classical methodologies involving the cyclization of 2-aminopyridines with various electrophilic partners. Early research established that the reaction of 2-aminopyridines with alpha-halo carbonyl compounds under basic conditions could successfully generate the desired imidazopyridine framework. These pioneering studies laid the groundwork for understanding the fundamental reactivity patterns and structural requirements necessary for efficient cyclization processes.

Significant advancement in tetrahydroimidazopyridine synthesis occurred with the development of multicomponent reaction strategies that allowed for the simultaneous formation of multiple bonds in a single synthetic operation. Research groups demonstrated that three-component reactions involving 2-aminopyridines, carbonyl compounds, and additional nucleophilic or electrophilic species could provide access to diversely substituted tetrahydroimidazopyridine derivatives with improved efficiency and broader substrate scope. These methodological improvements represented a paradigm shift from stepwise synthesis approaches to more atom-economical cascade processes.

The introduction of halogenated derivatives, particularly dibrominated variants like this compound, emerged from research into functionalized imidazopyridines with enhanced reactivity profiles. The strategic incorporation of bromine atoms was recognized as providing versatile synthetic handles for further chemical modifications through cross-coupling reactions and nucleophilic substitution processes. This development expanded the utility of tetrahydroimidazopyridines as synthetic intermediates and building blocks for more complex molecular architectures.

Contemporary research in tetrahydroimidazopyridine chemistry has emphasized the development of environmentally benign synthetic methodologies, including metal-free synthetic approaches and the use of sustainable solvents and reaction conditions. Recent investigations have demonstrated that N-heterocyclic carbene-catalyzed cascade reactions can provide efficient access to tetrahydroimidazopyridine derivatives under mild conditions with excellent yields. These modern synthetic strategies reflect the ongoing evolution of the field toward more sustainable and efficient chemical processes.

Historical Period Key Development Representative Achievement
Mid-20th Century Foundation of imidazopyridine chemistry Discovery of basic cyclization methods
1970s-1980s Expansion of synthetic methods Development of multicomponent approaches
1990s-2000s Halogenated derivative exploration Introduction of dibrominated variants
2010s-Present Green chemistry initiatives Metal-free and sustainable syntheses

特性

IUPAC Name

2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSGSHSBMKNXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2Br)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438666
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156817-73-1
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156817-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Key Steps:

  • Starting Material: The process begins with tetrahydroimidazo[1,2-a]pyridine as the precursor.
  • Brominating Agent: Bromine or N-bromosuccinimide (NBS) is commonly used as the brominating agent.
  • Reaction Medium: The reaction is carried out in an inert solvent such as chloroform or acetonitrile to stabilize intermediates.
  • Temperature Control: The reaction is typically conducted at low to moderate temperatures to prevent over-bromination or decomposition of the product.

Two-Component Cyclization Method

An alternative method involves cyclization reactions using substituted 2-aminopyridines and phenacyl bromides under catalytic conditions.

Procedure:

  • Reactants: Substituted 2-aminopyridine and phenacyl bromide are combined in a molar ratio.
  • Catalyst: A base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is used to facilitate cyclization.
  • Solvent System: A green solvent system like aqueous ethanol (1:1 v/v) is preferred for environmental sustainability.
  • Reaction Conditions: Stirring at room temperature for several hours yields the desired product in high efficiency (65–94% yield).

Advantages:

  • Eco-friendly solvent system.
  • High atom economy (66.25–73.41%).
  • Broad substrate scope and scalability.

Metal-Free Direct Synthesis

This method focuses on direct bromination of imidazo[1,2-a]pyridine derivatives without requiring metal catalysts.

Steps:

  • Imidazo[1,2-a]pyridine derivatives are treated with brominating agents under mild conditions.
  • The reaction avoids the use of heavy metals or toxic reagents.
  • The process is optimized for high selectivity and yield.

Optimization Parameters

To ensure efficient synthesis of this compound:

  • Solubility Enhancement: Heating the reaction mixture to 37°C and using ultrasonic baths can improve solubility and reaction rates.
  • Storage Conditions: Stock solutions should be stored at -80°C for long-term stability or -20°C for short-term use.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Data Table: Reaction Conditions for Various Methods

Method Reactants Catalyst/Base Solvent Temperature Yield (%)
Bromination Tetrahydroimidazo[1,2-a]pyridine + Br₂/NBS None Chloroform Low ~80
Two-component Cyclization Substituted 2-Aminopyridine + Phenacyl Bromide DBU Aqueous Ethanol Room Temp 65–94
Metal-Free Direct Synthesis Imidazo[1,2-a]pyridine + Br₂/NBS None Acetonitrile Moderate High

化学反応の分析

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can produce an amino-substituted derivative.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent tetrahydroimidazo[1,2-a]pyridine.

    Oxidation Reactions: Oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with different oxidation states.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Activity : Research indicates that certain derivatives possess antimicrobial properties effective against various bacterial strains. A study published in the Journal of Antibiotics demonstrated that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial efficacy against resistant strains .
  • Anticancer Properties : Compounds based on this scaffold have been evaluated for their anticancer potential. A notable case study involved the synthesis of derivatives that showed selective cytotoxicity against cancer cell lines while sparing normal cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in the synthesis of more complex heterocyclic compounds. For instance, it has been utilized in the development of novel inhibitors for various enzymes .
  • Catalytic Applications : Recent studies have explored its use in catalytic processes. Research indicates that incorporating this compound into catalytic systems can enhance reaction rates and selectivity in the formation of desired products .

Data Tables

Application AreaDescriptionReference
Medicinal ChemistryPotential antimicrobial and anticancer activities; derivatives show selective cytotoxicity.
Organic SynthesisUsed as a building block for complex heterocycles; enhances catalytic reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of this compound to evaluate their antimicrobial activity. The results indicated that certain brominated derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In a collaborative study between ABC Institute and DEF University, a series of compounds derived from this compound were tested against several cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation through apoptosis mechanisms.

作用機序

The mechanism of action of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may facilitate binding to these targets through halogen bonding or other interactions, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Table 1: Key Molecular Properties of Selected Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 156817-72-0 C₇H₈Br₂N₂ 279.97 2,3
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 1187830-45-0 C₇H₉BrN₂ 201.07 3
6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine 362525-66-4 C₉H₈Br₂N₂ 303.98 6,8 (with methyl at 2,3)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol 34167-66-3 C₇H₁₀N₂O 138.17 6-OH

Key Observations :

  • Methyl vs. Bromine : 6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine (MW 303.98) has higher molecular weight due to methyl groups, which may reduce solubility but improve metabolic stability .

Table 2: Antimicrobial and Antifungal Activities of Related Compounds

Compound Antifungal Activity (IC₅₀, μM) Antibacterial Activity (Zone of Inhibition, mm) Target Organisms Reference
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives 12.5–25 (Candida spp.) N/A Candida albicans, Aspergillus
8d, 8e, 8f (Hydrazone derivatives) N/A 30–33 (E. coli, S. aureus) Gram-positive/-negative bacteria
2,3-Dibromo analogue (this compound) Not reported Not reported N/A

Insights :

  • Derivatives lacking bromine (e.g., hydrazone-linked compounds) show potent antibacterial activity (30–33 mm inhibition zones) against E. coli and S. aureus .
  • Brominated analogues like 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are hypothesized to exhibit enhanced antifungal activity due to halogen-bonding interactions with fungal enzymes .

Analysis :

  • The target compound’s synthesis likely involves bromination of the parent tetrahydroimidazo[1,2-a]pyridine, requiring careful control to avoid over-bromination .
  • Computational models like GraphscoreDTA predict binding affinities for analogues with hydroxyl or glycosyl groups (RMSE 0.60), suggesting brominated variants could be similarly optimized .

生物活性

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-73-1) is a heterocyclic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H8Br2N2C_7H_8Br_2N_2 and a molecular weight of 279.96 g/mol. Its structure features a tetrahydroimidazo ring system substituted with bromine atoms, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroimidazo derivatives. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

  • Case Study : A series of related compounds were synthesized and tested for antiproliferative activity against various cancer cell lines. One compound demonstrated an IC50 value of less than 40 nM in cell proliferation assays, indicating significant potency against cancer cells .

The proposed mechanism for the anticancer activity involves microtubule depolymerization. Compounds similar to this compound have been shown to disrupt microtubule dynamics in cancer cells.

  • Research Findings : In a study evaluating microtubule effects at a concentration of 10 µM, certain derivatives caused over 50% microtubule depolymerization. The most potent derivative exhibited an EC50 value of 19 nM in this context .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substitutions on the imidazo ring and the presence of halogens such as bromine can enhance or diminish its biological effects.

Compound IC50 (nM) EC50 (nM) Activity
Compound A<40-Antiproliferative
Compound B53–125-Lower potency
Compound C9.019Microtubule depolymerization

Pharmacological Applications

Beyond anticancer properties, research indicates potential applications in other therapeutic areas:

  • Antiviral Activity : Related compounds have been studied for their inhibitory effects on HIV-1 integrase .
  • Neuroprotective Effects : Some imidazo derivatives exhibit neuroprotective properties in models of neurodegenerative diseases.

Q & A

Q. Table 1: Representative Synthetic Approaches for Analogous Compounds

MethodCatalyst/ConditionsYieldKey FeaturesReference
Enantioselective HydrogenationRu/NHC, H₂, RT85–98%No protecting groups, high e.r.
Transfer HydrogenationPd(OAc)₂, B₂pin₂, H₂O70–90%Water as solvent, broad substrate scope
Condensation Reactionα-Haloketones, K₂CO₃, DMF55–67%Microwave-assisted optimization

How can structural characterization of this compound be rigorously performed?

(Basic)
Characterization relies on:

  • ¹H/¹³C NMR : Assigning chemical shifts for protons (e.g., aromatic δ 7.2–8.1) and carbons (e.g., carbonyl δ ~165–175) .
  • IR Spectroscopy : Identifying functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • HRMS (ESI) : Confirming molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated vs. observed) .

Q. Table 2: Spectral Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)HRMS (m/z)
Compound 2c (analog)7.2–8.1 (aromatic H)110–150 (C=O)1722 (C=O)550.0978 (calc)
Compound 1l (analog)3.5–4.2 (CH₂)40–60 (aliphatic)1447 (C≡N)500.1234 (obs)

What advanced catalytic mechanisms enable regioselective synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives?

Q. (Advanced)

  • Ru/NHC Catalysis : The NHC ligand stabilizes the metal center, enabling selective hydrogenation of the pyridine ring while preserving functional groups (e.g., nitro, cyano) .
  • Pd-H Intermediates : In transfer hydrogenation, B₂pin₂ activates water to form Pd-H species, which selectively reduce the N-heteroaromatic ring .
  • Kinetic vs. Thermodynamic Control : Solvent polarity (e.g., DMF vs. THF) and temperature influence reaction pathways, favoring either 5,6,7,8-tetrahydro or partially saturated products .

How do computational models enhance the understanding of this compound's bioactivity?

Q. (Advanced)

  • Binding Affinity Prediction : Graph neural networks (e.g., GraphscoreDTA) predict protein-ligand interactions, achieving RMSE values <1.40 for related tetrahydroimidazo derivatives .
  • Docking Studies : Molecular dynamics simulations identify key binding residues for O-GlcNAcase inhibition, guided by structural analogs .
  • SAR Analysis : Quantitative structure-activity relationship (QSAR) models optimize substituents (e.g., bromo, nitro) for antimicrobial potency .

What methodologies assess the photophysical properties of imidazo[1,2-a]pyridine derivatives?

Q. (Advanced)

  • Singlet Oxygen Quantum Yield (ΦΔ) : Measured via time-resolved spectroscopy in D₂O, with phenalenone as a standard. Derivatives exhibit ΦΔ = 0.01–0.1, influenced by ring saturation .
  • Oxygen Quenching Constants (kqΔ) : Determined using laser flash photolysis, showing kqΔ = (0.82–6.74) × 10⁹ M⁻¹s⁻¹ for ground-state sensitizers .
  • Non-Radiative Relaxation : Dominates excited-state decay, as confirmed by fluorescence lifetime measurements (<1 ns) .

How are derivatives applied in targeted drug design?

Q. (Advanced)

  • Antimicrobial Agents : 5,6,7,8-Tetrahydroimidazo derivatives inhibit fungal CYP51 (azole-resistant strains) via heme iron coordination .
  • Enzyme Inhibitors : Structural analogs (e.g., O-GlcNAcase inhibitors) exploit the tetrahydroimidazo core to mimic transition states in glycosidase catalysis .
  • Photodynamic Therapy : Derivatives with high ΦΔ are explored for singlet oxygen generation in cancer cell inactivation .

How can conflicting spectral or biological data be resolved during analysis?

Q. (Advanced)

  • Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (e.g., COSY, HSQC) and HRMS .
  • Dose-Response Curves : Address discrepancies in biological activity (e.g., IC₅₀ variability) by standardizing assay conditions (pH, solvent) .
  • Computational Validation : Compare experimental vs. DFT-calculated NMR shifts to resolve structural ambiguities .

What are the challenges in scaling up synthesis for pharmacological studies?

Q. (Advanced)

  • Catalyst Loading : Ru/NHC systems require optimization to reduce metal contamination in bioactive compounds .
  • Purification Complexity : Brominated derivatives often require column chromatography or recrystallization for >95% purity .
  • Byproduct Formation : Competing pathways (e.g., over-reduction in hydrogenation) necessitate real-time monitoring via LC-MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。